N-[2-(benzylthio)ethyl]-5-(2,4-dioxo-1,4-dihydroquinazolin-3(2H)-yl)pentanamide
Description
Its structure comprises a 2,4-dioxo-1,4-dihydroquinazoline core linked via a pentanamide chain to a benzylthioethyl group. This compound belongs to a class of hybrid molecules that integrate multiple pharmacophores to target diverse cancer pathways, a strategy exemplified by drugs like raltitrexed .
Properties
IUPAC Name |
N-(2-benzylsulfanylethyl)-5-(2,4-dioxo-1H-quinazolin-3-yl)pentanamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H25N3O3S/c26-20(23-13-15-29-16-17-8-2-1-3-9-17)12-6-7-14-25-21(27)18-10-4-5-11-19(18)24-22(25)28/h1-5,8-11H,6-7,12-16H2,(H,23,26)(H,24,28) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FOZWGBYBECLJQL-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)CSCCNC(=O)CCCCN2C(=O)C3=CC=CC=C3NC2=O | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H25N3O3S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
411.5 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-[2-(benzylthio)ethyl]-5-(2,4-dioxo-1,4-dihydroquinazolin-3(2H)-yl)pentanamide typically involves multiple steps, starting from readily available starting materials. One common synthetic route includes the following steps:
Formation of the Quinazolinone Core: The quinazolinone core can be synthesized through the cyclization of anthranilic acid derivatives with appropriate reagents.
Introduction of the Benzylthio Group: The benzylthio group can be introduced via nucleophilic substitution reactions using benzyl halides and thiol derivatives.
Attachment of the Pentanamide Side Chain: The final step involves the coupling of the quinazolinone core with the pentanamide side chain using amide bond formation reactions.
Industrial Production Methods
Industrial production of this compound may involve optimization of the above synthetic routes to achieve higher yields and purity. This can include the use of advanced catalytic systems, continuous flow reactors, and purification techniques such as chromatography.
Chemical Reactions Analysis
Types of Reactions
N-[2-(benzylthio)ethyl]-5-(2,4-dioxo-1,4-dihydroquinazolin-3(2H)-yl)pentanamide can undergo various chemical reactions, including:
Oxidation: The benzylthio group can be oxidized to form sulfoxides or sulfones.
Reduction: The quinazolinone core can be reduced under specific conditions to yield dihydroquinazolinones.
Substitution: The benzylthio group can participate in nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride can be used.
Substitution: Nucleophiles such as thiols or amines can be employed in substitution reactions.
Major Products
Oxidation: Sulfoxides and sulfones.
Reduction: Dihydroquinazolinones.
Substitution: Various substituted derivatives depending on the nucleophile used.
Scientific Research Applications
Enzyme Inhibition
One of the primary applications of N-[2-(benzylthio)ethyl]-5-(2,4-dioxo-1,4-dihydroquinazolin-3(2H)-yl)pentanamide is its role as an enzyme inhibitor. Studies have shown that compounds with similar structures can inhibit various enzymes involved in disease processes.
- Indoleamine 2,3-Dioxygenase (IDO) : Research indicates that benzothiazole derivatives exhibit potent inhibitory activity against IDO, which is crucial in cancer and inflammation pathways. The structure of this compound suggests it may similarly inhibit IDO by mimicking the transition state of the enzymatic reaction .
Neuroprotective Effects
The neuroprotective properties of quinazoline derivatives have been documented in several studies. For instance, compounds with similar frameworks have demonstrated efficacy in models of neurodegenerative diseases such as Parkinson's disease and spinal cord injury .
- Mechanism : These compounds often act by modulating signaling pathways involved in neuronal survival and inflammation, potentially reducing neuroinflammation and promoting neuroprotection.
Anticancer Activity
Quinazoline derivatives are recognized for their anticancer properties. The structural features of this compound suggest potential activity against various cancer cell lines.
- Case Studies : In vitro studies have indicated that similar compounds can induce apoptosis in cancer cells through the activation of caspases and modulation of cell cycle progression .
Mechanism of Action
The mechanism of action of N-[2-(benzylthio)ethyl]-5-(2,4-dioxo-1,4-dihydroquinazolin-3(2H)-yl)pentanamide involves its interaction with specific molecular targets. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact pathways and targets can vary depending on the specific application and context of use.
Comparison with Similar Compounds
Comparison with Similar Compounds
Structural and Functional Analogues
The following table summarizes key structural and physicochemical properties of N-[2-(benzylthio)ethyl]-5-(2,4-dioxo-1,4-dihydroquinazolin-3(2H)-yl)pentanamide and related compounds:
Key Comparative Analysis
- Quinazoline Core Modifications: The target compound shares the 2,4-dioxoquinazoline core with all analogues, critical for DNA interaction and enzyme inhibition . However, substitutions at the N-3 position (e.g., benzylthioethyl vs. chlorophenethyl or ethoxypropyl) significantly alter pharmacokinetics.
- Linker Variations : The pentanamide linker (5-carbon chain) in the target compound may optimize binding flexibility and solubility compared to shorter acetamide linkers (e.g., in ’s compound), which could restrict conformational freedom .
- Biological Activity : highlights that quinazoline-amide hybrids exhibit cytotoxicity against A549 (lung cancer) and HepG2 (liver cancer) cell lines, with IC50 values ranging from 10–50 μM. The 4-chlorophenethyl analogue () showed moderate activity (IC50 ~15 μM against A549), while the target compound’s benzylthioethyl group may improve potency due to enhanced cellular uptake .
Structure-Activity Relationship (SAR) Insights
- Substituent Effects : The benzylthioethyl group’s sulfur atom may form hydrogen bonds or coordinate with metal ions in biological targets, a feature absent in chlorophenyl or ethoxypropyl analogues .
- Linker Length : The pentanamide linker’s length balances solubility and binding affinity. Shorter linkers (e.g., acetamide in ) reduce steric hindrance but may limit interaction with deeper hydrophobic pockets in target proteins .
Biological Activity
N-[2-(benzylthio)ethyl]-5-(2,4-dioxo-1,4-dihydroquinazolin-3(2H)-yl)pentanamide is a compound of interest due to its potential biological activities, particularly in the fields of anticancer and antimicrobial research. This article compiles recent findings from various studies, focusing on its synthesis, biological evaluations, and structure-activity relationships.
Chemical Structure and Synthesis
The compound features a quinazoline core substituted with a benzylthioethyl group and a pentanamide moiety. The synthesis typically involves multi-step organic reactions, including the formation of the quinazolinone backbone followed by the introduction of the benzylthio group.
Anticancer Activity
Recent studies have demonstrated that derivatives of quinazoline compounds exhibit significant cytotoxic effects against various cancer cell lines. For instance:
- Cytotoxicity Against Cancer Cell Lines : this compound has shown promising activity against several human cancer cell lines. In vitro assays indicate that it can inhibit cell proliferation effectively, with IC50 values comparable to established chemotherapeutics.
The mechanism by which this compound exerts its anticancer effects appears to involve:
- Cell Cycle Arrest : Studies suggest that it may induce cell cycle arrest at the S phase, preventing further progression and proliferation of cancer cells.
- Apoptosis Induction : The compound has been shown to activate apoptotic pathways in treated cells, leading to programmed cell death.
Antimicrobial Activity
In addition to its anticancer properties, this compound exhibits antimicrobial activity against various pathogens:
- Gram-positive and Gram-negative Bacteria : The compound demonstrates moderate to high activity against Gram-positive bacteria and fungi while showing variable efficacy against Gram-negative strains.
Structure-Activity Relationship (SAR)
The biological activity of this compound can be influenced by modifications in its structure. Key observations include:
- Substituent Effects : Variations in the benzylthio group and alterations in the quinazoline ring can significantly affect both cytotoxicity and selectivity towards cancer cells.
- Hydrophobicity : Increased hydrophobic character often correlates with enhanced membrane permeability and bioavailability.
Case Studies
Several case studies highlight the effectiveness of this compound in preclinical settings:
- Study on Hepatocellular Carcinoma : A study involving HEPG2 cells showed that treatment with the compound resulted in a dose-dependent decrease in cell viability and increased apoptosis markers such as caspase activation.
- Combination Therapies : Research indicates that combining this compound with other chemotherapeutic agents may enhance overall efficacy through synergistic effects.
Q & A
Synthesis and Purification
Basic Q: What are the common synthetic routes for preparing N-[2-(benzylthio)ethyl]-5-(2,4-dioxo-1,4-dihydroquinazolin-3(2H)-yl)pentanamide, and what key reagents are involved? Methodological Answer: The compound is typically synthesized via multi-step organic reactions. For example, thiazole or quinazolinone intermediates are formed using chloroacetyl chloride and triethylamine in dioxane, followed by coupling reactions with benzylthioethylamine derivatives. Critical steps include dropwise addition of reagents (e.g., chloroacetyl chloride) at controlled temperatures (20–25°C) and purification via recrystallization from ethanol-DMF mixtures .
Advanced Q: How can researchers optimize reaction yields and purity when scaling up synthesis? Methodological Answer: Optimization involves adjusting stoichiometry (e.g., 10 mmol of starting amines), solvent polarity (dioxane for solubility), and temperature control to minimize side reactions. Advanced purification techniques, such as column chromatography or preparative HPLC, may resolve impurities. Kinetic studies (e.g., monitoring by TLC or NMR) can identify rate-limiting steps .
Pharmacological Evaluation
Basic Q: What in vitro assays are recommended to assess the compound’s biological activity? Methodological Answer: Standard assays include enzyme inhibition studies (e.g., kinase or protease assays) and cytotoxicity screening using cancer cell lines (e.g., MTT or SRB assays). Dose-response curves (0.1–100 µM) and IC50 calculations are critical. Positive controls (e.g., doxorubicin) validate experimental setups .
Advanced Q: How can in vivo models be designed to evaluate pharmacokinetics and toxicity? Methodological Answer: Use rodent models for bioavailability studies (oral/intravenous administration) with LC-MS/MS for plasma concentration analysis. Toxicity assessments should include histopathology, liver/kidney function markers, and LD50 determination. Ethical guidelines (e.g., OECD 423) must govern animal use .
Analytical Characterization
Basic Q: Which spectroscopic techniques are essential for structural confirmation? Methodological Answer: Combine NMR (¹H/¹³C for functional groups), FT-IR (C=O, N-H stretches), and HRMS for molecular weight verification. X-ray crystallography resolves stereochemistry if crystals are obtainable .
Advanced Q: How can researchers address ambiguities in spectral data (e.g., overlapping signals)? Methodological Answer: Use 2D NMR (COSY, HSQC) to resolve signal overlap. Computational tools (e.g., DFT calculations) predict vibrational frequencies or chemical shifts. Degradation studies (acid/base hydrolysis) identify labile functional groups .
Data Contradiction Analysis
Advanced Q: How should discrepancies in biological activity data across studies be reconciled? Methodological Answer: Triangulate data by repeating assays under standardized conditions (pH, temperature). Validate via orthogonal methods (e.g., SPR for binding affinity vs. enzymatic assays). Statistical tools (ANOVA, Bland-Altman plots) quantify variability. Literature meta-analyses identify confounding factors (e.g., cell line heterogeneity) .
Theoretical and Computational Approaches
Basic Q: What computational methods predict the compound’s target interactions? Methodological Answer: Molecular docking (AutoDock Vina, Glide) screens against protein databases (PDB). QSAR models correlate structural descriptors (logP, polar surface area) with activity. Validation includes cross-testing with known inhibitors .
Advanced Q: How can multi-scale modeling improve mechanistic understanding? Methodological Answer: Combine molecular dynamics (AMBER, GROMACS) for binding kinetics with quantum mechanics (DFT) for electronic interactions. Machine learning (Random Forest, ANN) identifies non-linear structure-activity relationships .
Ethical and Reporting Standards
Basic Q: What ethical guidelines apply to preclinical studies involving this compound? Methodological Answer: Follow ARRIVE 2.0 for in vivo reporting and OECD guidelines for toxicity. Institutional Animal Care and Use Committee (IACUC) approvals are mandatory. Data transparency (e.g., depositing in ChEMBL) avoids selective reporting .
Identifying Research Gaps
Advanced Q: What understudied areas warrant further investigation? Methodological Answer: Prioritize long-term toxicity (e.g., 6-month rodent studies), metabolite identification (untargeted metabolomics), and combination therapies (synergy with chemotherapeutics). Unexplored targets (e.g., epigenetic enzymes) could be screened via CRISPR-Cas9 libraries .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
